2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15472550
Molecular Formula: C28H28F3N3O4
Molecular Weight: 527.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28F3N3O4 |
|---|---|
| Molecular Weight | 527.5 g/mol |
| IUPAC Name | 2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C28H28F3N3O4/c1-27(2)12-19-24(20(35)13-27)23(15-9-21(36-3)25(38-5)22(10-15)37-4)18(14-32)26(33)34(19)17-8-6-7-16(11-17)28(29,30)31/h6-11,23H,12-13,33H2,1-5H3 |
| Standard InChI Key | DFELELAHSPMMEV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound, with the systematic IUPAC name 2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, belongs to the hexahydroquinoline family. Its molecular formula is C₂₈H₂₈F₃N₃O₄, with an average molecular mass of 527.543 g/mol and a monoisotropic mass of 527.203191 g/mol . The structure features:
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A hexahydroquinoline core with a ketone group at position 5.
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A trifluoromethyl-substituted phenyl group at position 1.
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A 3,4,5-trimethoxyphenyl moiety at position 4.
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A cyano group at position 3 and an amino group at position 2 .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₈F₃N₃O₄ |
| Molecular Weight | 527.543 g/mol |
| Monoisotropic Mass | 527.203191 g/mol |
| Stereocenters | 0 defined |
| Key Functional Groups | Ketone, cyano, amino, trifluoromethyl, methoxy |
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis protocol for this compound is publicly available, analogous hexahydroquinoline derivatives are synthesized through multi-step sequences involving:
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Nitration and Reduction: Starting materials like veratrole (1,2-dimethoxybenzene) undergo nitration with nitric acid to form nitro intermediates, followed by catalytic hydrogenation to yield aniline derivatives .
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Cyclization: Intermediate anilines react with triphosgene and cyanamide to form cyano urea derivatives, which undergo cyclohydrolysis with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to generate the quinazoline core .
Challenges in Synthesis
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Regioselectivity: Controlling the position of substituents on the hexahydroquinoline core requires precise reaction conditions.
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Steric Hindrance: Bulky groups like the 3,4,5-trimethoxyphenyl moiety may impede cyclization steps, necessitating high-temperature or catalytic approaches .
Pharmacological Applications
Multidrug Resistance (MDR) Reversal
Hexahydroquinoline derivatives, including structurally related compounds, exhibit P-glycoprotein (P-gp) inhibition, a mechanism critical for overcoming chemoresistance in cancers. In vitro studies on similar 5-oxo-hexahydroquinolines demonstrated:
Table 2: Biological Activity of Analogous Compounds
| Compound Class | Target | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 5-Oxo-hexahydroquinoline | P-gp/ABCB1 | 0.5–2.0 | Efflux inhibition |
| Tetrahydroquinoline | Bcl-2 | 5.8 | Apoptosis induction |
Structural-Activity Relationships (SAR)
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Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration.
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Cyano Group: Stabilizes the quinoline core through electron-withdrawing effects .
Future Perspectives
Research Gaps
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In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
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Target Specificity: Off-target effects on other ABC transporters (e.g., MRP1, BCRP) require investigation.
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